
2,3,5-Trimethylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₆ It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 2, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated phenanthrene derivatives.
Reduction: Dihydro- and tetrahydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene compounds.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential toxicological effects.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethylphenanthrene involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate into DNA, potentially causing mutations and other genetic effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound, lacking the methyl groups.
1,2,3-Trimethylphenanthrene: Another trimethyl derivative with methyl groups at different positions.
2,3,6-Trimethylphenanthrene: Similar structure but with a methyl group at position 6 instead of 5.
Uniqueness: 2,3,5-Trimethylphenanthrene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
3674-73-5 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2,3,5-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-5-4-6-14-7-8-15-9-12(2)13(3)10-16(15)17(11)14/h4-10H,1-3H3 |
InChI-Schlüssel |
PIRFDOCDTWKNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C=C(C(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


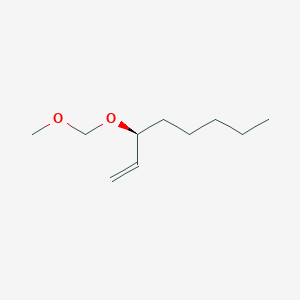
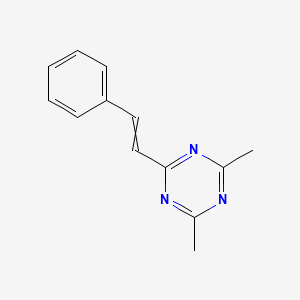
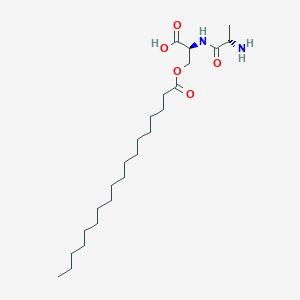

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
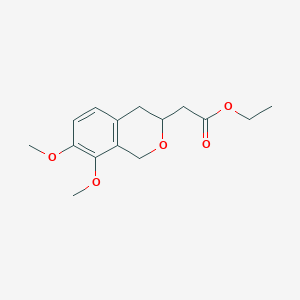
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)

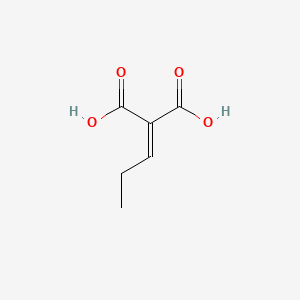
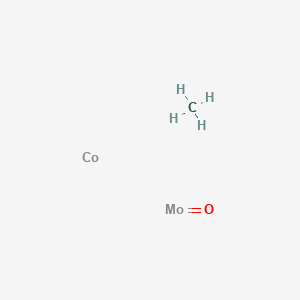
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
